Glyoxalase I inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

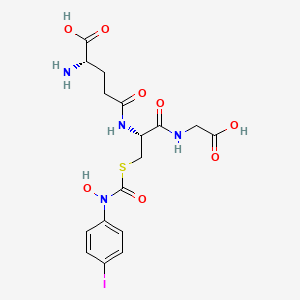

Molecular Formula |

C17H21IN4O8S |

|---|---|

Molecular Weight |

568.3 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H21IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-/m0/s1 |

InChI Key |

OJPYMPVXRVDUCI-RYUDHWBXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1N(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |

Canonical SMILES |

C1=CC(=CC=C1N(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Glyoxalase I Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a potent Glyoxalase I (Glo1) inhibitor, referred to herein as "Inhibitor 4." This compound is a significant C-(N-aryl-N-hydroxycarbamoyl) glutathione derivative, identified as "compound 14" in pivotal research, demonstrating a compelling inhibitory constant (Ki) of 7.0 nM against human Glyoxalase I.[1] This document is intended to serve as a comprehensive resource, detailing the quantitative data, experimental protocols, and relevant biological pathways associated with this inhibitor.

Core Data Presentation

The inhibitory efficacy of Glyoxalase I inhibitor 4 and related compounds is summarized in the table below, offering a comparative analysis of their potencies.

Table 1: Inhibitory Activity of Selected Glyoxalase I Inhibitors

| Compound | Type | Target | Ki (nM) | IC50 (µM) | Reference |

| Inhibitor 4 (Compound 14) | C-(N-aryl-N-hydroxycarbamoyl) glutathione derivative | Human Glyoxalase I | 7.0 | Not Reported | [1] |

| Compound 10 | C-(N-aryl-N-hydroxycarbamoyl) glutathione derivative | Human Glyoxalase I | 1.0 | Not Reported | [1] |

| Compound 13 | S-(N-aryl-N-hydroxycarbamoyl) glutathione derivative | Human Glyoxalase I | 19.2 | Not Reported | [1] |

| S-(p-bromobenzyl)glutathione cyclopentyl diester (Prodrug) | S-benzylglutathione diester | Human Leukemia 60 cells | Not Applicable | 4.23 (GC50) | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the standard assay for measuring Glyoxalase I inhibition.

Synthesis of this compound (A Representative Protocol)

The synthesis of C-(N-aryl-N-hydroxycarbamoyl) glutathione derivatives is a multi-step process. The following protocol is a representative guide based on established chemical syntheses for this class of compounds.

Step 1: Synthesis of N-(p-bromophenyl)hydroxylamine

-

In a round-bottom flask, dissolve p-bromonitrobenzene (1 equivalent) in ethanol.

-

Add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress via thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-(p-bromophenyl)hydroxylamine.

Step 2: Formation of the Carbamoyl Chloride Intermediate

-

Under an inert atmosphere (e.g., nitrogen), dissolve N-(p-bromophenyl)hydroxylamine (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Add triphosgene (0.4 equivalents) portion-wise, maintaining the temperature at 0°C.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Upon completion, remove the solvent in vacuo to obtain the crude carbamoyl chloride intermediate.

Step 3: Coupling with a Modified Glutathione

-

Dissolve a methylene amine-modified glutathione derivative (1 equivalent) in a mixture of dioxane and water.

-

Add sodium bicarbonate (2-3 equivalents) to the solution.

-

Slowly add a solution of the carbamoyl chloride intermediate (1.1 equivalents) in dioxane.

-

Stir the mixture vigorously at room temperature overnight.

-

Acidify the reaction to a pH of 2-3 using dilute HCl.

-

Purify the final product, this compound, using preparative high-performance liquid chromatography (HPLC).

Glyoxalase I Inhibition Assay

The enzymatic activity of Glyoxalase I is quantified by spectrophotometrically monitoring the formation of S-D-lactoylglutathione at a wavelength of 240 nm.[3]

Materials:

-

Human recombinant Glyoxalase I

-

Methylglyoxal (MG) solution (20 mM)

-

Reduced glutathione (GSH) solution (20 mM)

-

Sodium phosphate buffer (100 mM, pH 6.6)

-

UV-transparent cuvettes

-

Spectrophotometer

Procedure:

-

Substrate Preparation (Hemithioacetal Formation):

-

In a cuvette, combine 500 µL of 100 mM sodium phosphate buffer, 100 µL of 20 mM GSH solution, and 100 µL of 20 mM MG solution.

-

Add 280 µL of deionized water to bring the total volume to 980 µL.

-

Incubate the mixture at 37°C for 10 minutes to facilitate the spontaneous formation of the hemithioacetal substrate.[3]

-

-

Enzyme Reaction and Inhibition:

-

For inhibitor studies, add the desired concentration of this compound to the cuvette containing the pre-formed substrate.

-

Initiate the enzymatic reaction by adding 20 µL of the Glyoxalase I enzyme solution.

-

-

Data Acquisition:

-

Immediately begin monitoring the increase in absorbance at 240 nm for 5 minutes at a constant temperature of 25°C.

-

Record the absorbance at regular intervals to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the rate of S-D-lactoylglutathione formation from the linear phase of the absorbance curve.

-

Determine the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.

-

The inhibitor constant (Ki) can be calculated by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to the appropriate enzyme inhibition model.[1]

-

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway for this compound and the broader biological context of the Glyoxalase I signaling pathway.

Caption: Synthetic workflow for this compound.

Caption: Glyoxalase I signaling and inhibition pathway.

References

- 1. Design, Synthesis and Biological Evaluation of Potent Human Glyoxalase I Inhibitors [jstage.jst.go.jp]

- 2. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Glyoxalase I inhibitor 4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxalase I (GLO1) is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Elevated levels of MG are implicated in various pathologies, including diabetes, neurodegenerative diseases, and cancer. Consequently, GLO1 has emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of Glyoxalase I inhibitor 4, a potent and specific inhibitor of GLO1, detailing its chemical structure, properties, and the methodologies for its study.

Chemical Structure and Properties

This compound, also known as S-(N-(4-iodophenyl)-N-hydroxycarbamoyl)glutathione, is a potent competitive inhibitor of GLO1. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(4-iodophenyl)amino]carbonylsulfamoyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Molecular Formula | C17H21IN4O8S |

| Molecular Weight | 568.34 g/mol |

| CAS Number | 250155-72-7 |

| SMILES | N--INVALID-LINK--CCC(N--INVALID-LINK--CSC(N(C1=CC=C(C=C1)I)O)=O)=O |

| Inhibitory Constant (Ki) | 10 nM |

Signaling Pathways

Inhibition of Glyoxalase I leads to the accumulation of cytotoxic methylglyoxal, which in turn can induce apoptosis in cancer cells. This process is often mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

In Vitro Activity of Glyoxalase I Inhibitor 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxalase I (Glo1) is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Elevated levels of Glo1 are observed in various cancer cell lines, contributing to multidrug resistance and cell survival. Consequently, the inhibition of Glo1 has emerged as a promising strategy for anticancer drug development. This technical guide provides an in-depth overview of the in vitro activity of Glyoxalase I inhibitor 4, a potent antagonist of this key enzyme.

This compound, also known as S-(N-p-iodophenyl-N-hydroxycarbamoyl)glutathione or compound 14, has demonstrated significant potency in preclinical studies.[1] This document summarizes its inhibitory activity, provides detailed experimental methodologies for its characterization, and explores the signaling pathways modulated by its action.

Quantitative Data Summary

The in vitro inhibitory activity of this compound has been quantified, highlighting its potential as a lead compound for further development. The key quantitative metric is the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor Name | Compound ID | CAS Number | Molecular Formula | Ki (nM) |

| This compound | 14 | 250155-72-7 | C17H21IN4O8S | 10 |

Experimental Protocols

The determination of the in vitro activity of this compound involves a series of well-defined experimental procedures. The following sections detail the likely methodologies employed for the synthesis of the inhibitor and the enzymatic assay used to determine its inhibitory constant.

Synthesis of S-(N-p-iodophenyl-N-hydroxycarbamoyl)glutathione (this compound)

While the specific, detailed synthesis protocol for this compound is proprietary to the original researchers, a generalizable synthetic scheme for similar glutathione-based inhibitors can be described. The synthesis of S-(N-aryl-N-hydroxycarbamoyl)glutathione derivatives typically involves the reaction of glutathione with an appropriate N-arylhydroxylamine derivative.

General Procedure:

-

Preparation of N-(p-iodophenyl)hydroxylamine: This intermediate is synthesized from p-iodonitrobenzene through a reduction reaction, for example, using zinc dust in the presence of ammonium chloride.

-

Formation of the carbamoyl chloride: The prepared N-(p-iodophenyl)hydroxylamine is then reacted with phosgene or a phosgene equivalent to form the corresponding carbamoyl chloride.

-

Conjugation with Glutathione: The final step involves the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the carbamoyl chloride derivative in a suitable solvent system, typically a mixture of an organic solvent and water, at a controlled pH.

-

Purification: The final product, S-(N-p-iodophenyl-N-hydroxycarbamoyl)glutathione, is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC).

In Vitro Glyoxalase I Activity Assay and Ki Determination

The inhibitory activity of this compound is determined using a spectrophotometric assay that monitors the enzymatic activity of Glo1. The assay measures the rate of formation of S-D-lactoylglutathione from the hemithioacetal adduct formed between methylglyoxal and glutathione.

Materials:

-

Human recombinant Glyoxalase I enzyme

-

Methylglyoxal (MG)

-

Reduced glutathione (GSH)

-

Sodium phosphate buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of the substrate: A stock solution of the hemithioacetal substrate is prepared by pre-incubating methylglyoxal and glutathione in sodium phosphate buffer.

-

Enzyme Inhibition Assay:

-

In a quartz cuvette, the assay buffer, a known concentration of human recombinant Glyoxalase I, and varying concentrations of this compound are mixed.

-

The reaction is initiated by the addition of the hemithioacetal substrate.

-

The increase in absorbance at 240 nm, corresponding to the formation of S-D-lactoylglutathione, is monitored over time using a spectrophotometer.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The inhibitor constant (Ki) is determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using non-linear regression analysis. For competitive inhibitors, a Dixon plot or a Cornish-Bowden plot can also be used to determine the Ki value.

-

Signaling Pathways and Experimental Workflows

The inhibition of Glyoxalase I by compounds such as inhibitor 4 leads to the accumulation of cytotoxic methylglyoxal, which in turn triggers a cascade of cellular events, ultimately leading to apoptosis in cancer cells. The primary signaling pathways affected include the MAPK and NF-κB pathways.

Conclusion

This compound is a potent in vitro inhibitor of Glyoxalase I, a key enzyme in cellular detoxification. Its ability to induce the accumulation of methylglyoxal triggers apoptotic cell death in cancer cells through the modulation of critical signaling pathways, including the MAPK and NF-κB cascades. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the glyoxalase system in oncology. Further investigation into the in vivo efficacy and safety profile of this and similar inhibitors is warranted to translate these promising in vitro findings into novel cancer therapies.

References

An In-depth Technical Guide to Glyoxalase I Inhibitor Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxalase I (GLO1) is a critical enzyme in the cellular detoxification pathway responsible for neutralizing cytotoxic dicarbonyl species, primarily methylglyoxal (MG), a byproduct of glycolysis.[1][2] Elevated glycolytic activity is a hallmark of cancer cells, leading to an increased production of MG. To counteract this, many cancer types upregulate GLO1 expression, making it an attractive therapeutic target.[1][3] Inhibition of GLO1 leads to the accumulation of MG, inducing cellular stress, cell cycle arrest, and apoptosis, thereby providing a promising strategy for anticancer therapy.[2][3] This guide provides a comprehensive overview of the core methodologies and data interpretation for the target validation of GLO1 inhibitors.

GLO1 Signaling and its Role in Cancer

GLO1 plays a pivotal role in cell survival and proliferation, particularly in the context of cancer. Its overexpression has been linked to resistance to chemotherapy.[4] The primary mechanism of GLO1 in promoting cancer cell survival is through the detoxification of MG.[2] Accumulation of MG due to GLO1 inhibition triggers a cascade of cellular events, including the activation of stress-activated protein kinases such as c-Jun NH(2)-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), ultimately leading to caspase activation and apoptosis.[4]

Below is a diagram illustrating the central role of GLO1 in cellular detoxification and the consequences of its inhibition.

Quantitative Data on GLO1 Inhibitors

The following tables summarize key quantitative data for prominent GLO1 inhibitors from in vitro studies.

Table 1: In Vitro Potency of GLO1 Inhibitors

| Inhibitor | Cell Line | Assay Type | IC50 / GC50 | Reference |

|---|---|---|---|---|

| S-p-bromobenzylglutathione cyclopentyl diester (BBGC) | HL-60 | Cell Proliferation | 4.23 µM (GC50) | [5] |

| TLSC702 | HL-60 | Cell Proliferation | ~10 µM | [1] |

| TLSC702 | NCI-H522 (High GLO1) | Cell Proliferation | Dose-dependent inhibition | [1] |

| TLSC702 | NCI-H460 (Low GLO1) | Cell Proliferation | Less sensitive than NCI-H522 | [1] |

| S-p-bromobenzylglutathione diethyl ester | P. falciparum in RBCs | Nucleotide Synthesis Inhibition | 4.8 µM | [2] |

| S-p-bromobenzylglutathione diethyl ester | P. falciparum in RBCs | Protein Synthesis Inhibition | 5.2 µM |[2] |

Table 2: In Vivo Efficacy of GLO1 Inhibitors

| Inhibitor | Xenograft Model | Effect | Reference |

|---|---|---|---|

| S-p-bromobenzylglutathione cyclopentyl diester (BBGC) | DMS114 (Human Lung Cancer) | Significant tumor growth inhibition | [4] |

| S-p-bromobenzylglutathione cyclopentyl diester (BBGC) | DU-145 (Human Prostate Cancer) | Significant tumor growth inhibition | [4] |

| S-p-bromobenzylglutathione cyclopentyl diester (BBGD) | Glioblastoma Multiforme | Potent antitumor activity |[6] |

Experimental Protocols for Target Validation

Accurate and reproducible experimental protocols are fundamental to the validation of GLO1 as a therapeutic target. This section provides detailed methodologies for key assays.

GLO1 Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of GLO1 by monitoring the formation of S-D-lactoylglutathione.

-

Principle: GLO1 catalyzes the conversion of the hemithioacetal, formed from MG and glutathione (GSH), to S-D-lactoylglutathione, which can be monitored by the increase in absorbance at 240 nm.

-

Materials:

-

Cell lysate

-

Methylglyoxal (MG) solution

-

Glutathione (GSH) solution

-

Sodium phosphate buffer

-

UV-transparent cuvettes or microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare cell lysates from control and treated cells.

-

In a cuvette, mix MG and GSH in sodium phosphate buffer and incubate to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Initiate the reaction by adding the cell lysate to the cuvette.

-

Immediately measure the change in absorbance at 240 nm over time in kinetic mode.

-

Calculate GLO1 activity based on the rate of increase in absorbance, using the molar extinction coefficient of S-D-lactoylglutathione.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein in a cellular environment.

-

Principle: The binding of a ligand (inhibitor) to a protein can alter its thermal stability. In CETSA, cells are treated with the inhibitor and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or ELISA. A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.

-

Materials:

-

Intact cells

-

GLO1 inhibitor

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating (e.g., PCR cycler)

-

Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

-

-

Procedure:

-

Treat cells with the GLO1 inhibitor or vehicle control.

-

Harvest and wash the cells.

-

Resuspend cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures for a defined period.

-

Lyse the cells to release soluble proteins.

-

Separate soluble proteins from aggregated proteins by centrifugation.

-

Analyze the amount of soluble GLO1 in the supernatant at each temperature using Western blotting or ELISA.

-

Plot the amount of soluble GLO1 as a function of temperature to generate melting curves and determine the shift in the presence of the inhibitor.

-

References

- 1. TLSC702, a Novel Inhibitor of Human Glyoxalase I, Induces Apoptosis in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Emerging Glycation-Based Therapeutics-Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Distribution of Glyoxalase I Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis involved in studying the cellular uptake and distribution of potent Glyoxalase I (Glo1) inhibitors, with a focus on a representative compound, "Glyoxalase I inhibitor 4." this compound is a potent inhibitor of the enzyme with a reported Kᵢ of 10 nM[1]. The glyoxalase system, primarily through the action of Glo1, is a critical detoxification pathway that converts cytotoxic methylglyoxal (MG), a byproduct of glycolysis, into D-lactate[2][3][4]. Inhibition of Glo1 leads to an accumulation of intracellular MG, inducing apoptosis, making it a promising target for cancer chemotherapy[3][4].

Understanding the cellular bioavailability of any Glo1 inhibitor is a critical step for interpreting cell-based data and guiding drug optimization[5][6]. Many potent Glo1 inhibitors are derivatives of its substrate, glutathione, and are often highly polar, limiting their ability to cross the cell membrane[7]. Therefore, strategies such as prodrug modification are frequently employed to enhance cell permeability[3][8]. This guide details the methods used to quantify an inhibitor's intracellular concentration and functional activity.

Quantitative Data on Cellular Uptake of Small Molecule Inhibitors

The following tables summarize representative quantitative data for the cellular uptake and properties of small molecule inhibitors, analogous to what would be required for characterizing this compound. The data is compiled from studies developing versatile methods to determine the cellular bioavailability of such compounds[5][9].

Table 1: Properties of Representative Small Molecule Inhibitors

| Compound | Target | Kᵢ (nM) | Description |

|---|---|---|---|

| Inhibitor 4 | Glyoxalase I | 10 | Potent, specific inhibitor of Glo1[1]. |

| Compound A | Bromodomain | 150 | Representative small molecule with high nonspecific binding. |

| Compound B | Bromodomain | 95 | Representative small molecule with low cellular uptake. |

| Compound C | β-catenin/BCL9 | 30 | Representative small molecule with low nonspecific binding. |

| Compound D | β-catenin/BCL9 | 25 | Representative small molecule with good cellular uptake. |

Table 2: Cellular Accumulation of Representative Inhibitors in MDA-MB-231 Cells

| Compound | Intracellular Accumulation (nmol/million cells) [Direct Solvent Extraction] | Intracellular Accumulation (nmol/million cells) [Trypsin-EDTA Harvest] |

|---|---|---|

| Compound A | 0.11 ± 0.04 | 0.038 ± 0.03 |

| Compound B | 0.10 ± 0.07 | 0.050 ± 0.06 |

| Compound C | 6.7 ± 0.1 | 5.5 ± 0.05 |

| Compound D | 9.5 ± 0.3 | 5.9 ± 0.02 |

Data represents mean ± standard deviation (n=3). Sourced from a generalizable protocol for determining inhibitor bioavailability[5][9].

Table 3: Effect of Temperature on Cellular Association of Inhibitors

| Compound | Cell-Bound Moles at 37°C (nmol/million cells) | Cell-Bound Moles at 4°C (nmol/million cells) |

|---|---|---|

| Compound A | 0.11 ± 0.04 | 0.085 ± 0.04 |

| Compound B | 0.10 ± 0.07 | 0.052 ± 0.01 |

| Compound C | 6.7 ± 0.1 | 0.95 ± 0.03 |

| Compound D | 9.5 ± 0.3 | 1.1 ± 0.2 |

Incubation at 4°C is used to assess nonspecific binding, as active transport and membrane fluidity are significantly reduced[9].

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of an inhibitor's intracellular concentration and its effect on the target enzyme.

Protocol for Quantifying Intracellular Inhibitor Concentration via HPLC-MS

This protocol is adapted from a versatile method developed to determine the cellular bioavailability of small-molecule inhibitors[5][6][10].

Objective: To accurately measure the intracellular concentration of a Glyoxalase I inhibitor.

Materials:

-

Cancer cell line (e.g., L1210, MDA-MB-231)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with serum (FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound for specified time points (e.g., 2, 4, 6, 12, 24 hours) to determine time- and dose-dependence.

-

Cell Harvesting and Washing:

-

Aspirate the medium containing the inhibitor.

-

Wash the cell monolayer three times with ice-cold PBS to remove extracellular inhibitor.

-

Harvest the cells by trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Count the cells from a parallel well to determine the cell number for normalization.

-

-

Inhibitor Extraction:

-

Resuspend the cell pellet in a defined volume of ice-cold extraction solvent (e.g., 200 µL of 80% methanol). Organic solvents like methanol or acetonitrile are effective at breaking down the cell membrane to release intracellular compounds[5][9].

-

Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

-

Sample Analysis:

-

Collect the supernatant containing the extracted inhibitor.

-

Analyze the sample using a validated HPLC-MS method to quantify the inhibitor concentration.

-

Generate a standard curve using known concentrations of the inhibitor to ensure accurate quantification.

-

-

Data Normalization: Calculate the intracellular concentration, typically expressed as nmol/million cells or as a molar concentration based on estimated cell volume.

Protocol for In-Cell Glyoxalase I Activity Assay

Objective: To determine the functional inhibition of Glo1 inside the cell, confirming that the measured intracellular concentration is biologically active.

Materials:

-

Cells treated with this compound (from Protocol 2.1)

-

Cell lysis buffer (non-denaturing)

-

Assay Buffer: 100 mM sodium phosphate buffer (pH 7.2)

-

Methylglyoxal (MG) solution

-

Reduced Glutathione (GSH)

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Cell Lysis: After inhibitor treatment, wash and harvest cells as described previously. Lyse the cell pellet using a suitable non-denaturing lysis buffer.

-

Substrate Preparation: Prepare the hemithioacetal substrate by pre-incubating MG and GSH in the assay buffer. This reaction occurs spontaneously[11].

-

Enzymatic Reaction:

-

Add a portion of the cell lysate to the assay buffer in a quartz cuvette.

-

Initiate the reaction by adding the hemithioacetal substrate.

-

-

Data Acquisition: Monitor the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione, the product of the Glo1 reaction[11].

-

Analysis: Calculate the rate of reaction. Compare the Glo1 activity in inhibitor-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition. This provides a direct measure of the inhibitor's functional effect within the cellular environment.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key concepts and processes.

Caption: The Glyoxalase pathway for detoxifying methylglyoxal (MG).

Caption: Experimental workflow for quantifying intracellular inhibitor levels.

Caption: Prodrug strategy for enhanced cellular delivery of Glo1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Emerging Glycation-Based Therapeutics—Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors [mdpi.com]

- 4. Inhibition by active site directed covalent modification of human glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism-based competitive inhibitors of glyoxalase I: intracellular delivery, in vitro antitumor activities, and stabilities in human serum and mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

In-depth Technical Guide: Early ADME Properties of Glyoxalase I Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial search for a specific molecule designated "Glyoxalase I inhibitor 4" did not yield a comprehensive ADME profile in publicly available literature. The information presented herein is a composite guide based on the known characteristics and challenges associated with the broader class of Glyoxalase I (GLO1) inhibitors. This guide provides a framework for the evaluation of early ADME properties for a hypothetical GLO1 inhibitor, referred to as "Inhibitor 4," and includes representative experimental protocols and data presentation formats.

Introduction to Glyoxalase I Inhibition and ADME Considerations

The glyoxalase system, comprising Glyoxalase I (GLO1) and Glyoxalase II (GLO2), is a critical detoxification pathway that neutralizes cytotoxic α-ketoaldehydes, such as methylglyoxal (MG), a byproduct of glycolysis.[1][2] In cancer cells, which exhibit elevated glycolysis, GLO1 is often overexpressed, making it a compelling target for anticancer therapies.[3][4] Inhibition of GLO1 leads to an accumulation of MG, inducing apoptosis in cancer cells.[5][6]

The development of potent and selective GLO1 inhibitors has been an active area of research.[7] Early GLO1 inhibitors were often glutathione (GSH)-based, mimicking the natural substrate. However, these compounds generally suffer from poor metabolic stability and low cell permeability.[6][8] Consequently, the focus has shifted towards developing non-GSH-based inhibitors with improved drug-like properties.[6]

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any new GLO1 inhibitor is paramount for its successful development as a therapeutic agent.[9][10] Early in vitro ADME profiling helps to identify potential liabilities, guide medicinal chemistry efforts, and increase the probability of clinical success.[11][12] This guide outlines the key early ADME assays and experimental considerations for a novel GLO1 inhibitor, "Inhibitor 4."

Core Signaling Pathway and Experimental Workflow

The inhibition of GLO1 disrupts the detoxification of methylglyoxal, leading to its accumulation and subsequent downstream effects, including apoptosis. The experimental workflow for assessing the early ADME properties of a GLO1 inhibitor involves a series of in vitro assays to predict its in vivo behavior.

Caption: Glyoxalase I Inhibition Pathway.

Caption: Early ADME Experimental Workflow.

Quantitative Data Summary

The following tables summarize hypothetical early ADME data for "Inhibitor 4" and relevant comparators.

Table 1: Physicochemical Properties

| Compound | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (µM) at pH 7.4 |

| Inhibitor 4 | 450.5 | 3.2 | 55 |

| Comparator A | 520.6 | 4.5 | < 1 |

| Comparator B | 380.4 | 1.8 | 150 |

Table 2: In Vitro ADME Profile

| Compound | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Human Liver Microsomal Stability (t½, min) | Human Plasma Protein Binding (%) |

| Inhibitor 4 | 8.5 | 1.2 | > 60 | 92.5 |

| Comparator A | 0.5 | 5.8 | 15 | 99.8 |

| Comparator B | 15.2 | 0.9 | 5 | 75.0 |

Detailed Experimental Protocols

-

Objective: To determine the thermodynamic solubility of "Inhibitor 4" in a physiologically relevant buffer.

-

Method: A shake-flask method is employed. An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension is shaken at room temperature for 24 hours to ensure equilibrium. The saturated solution is then filtered to remove undissolved solid. The concentration of the compound in the filtrate is determined by high-performance liquid chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Objective: To assess the intestinal permeability and potential for active efflux of "Inhibitor 4".[13]

-

Method: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). For the assay, the test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A→B permeability). Conversely, the compound is added to the basolateral side, and its appearance on the apical side is monitored (B→A permeability). Samples are collected from the receiver compartment at specified time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.

-

Objective: To evaluate the susceptibility of "Inhibitor 4" to phase I metabolism.

-

Method: The inhibitor is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

Objective: To determine the extent to which "Inhibitor 4" binds to plasma proteins, which can influence its distribution and availability to target tissues.[14]

-

Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer. The system is incubated at 37°C until equilibrium is reached. The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS. The percentage of plasma protein binding is calculated from the difference in concentrations.

Conclusion

This technical guide provides a comprehensive overview of the essential early ADME properties to be evaluated for a novel Glyoxalase I inhibitor. The presented data tables and experimental protocols offer a framework for the systematic assessment of "Inhibitor 4." A favorable ADME profile, characterized by adequate solubility and permeability, good metabolic stability, and moderate plasma protein binding, is crucial for the advancement of a GLO1 inhibitor as a potential therapeutic candidate. The insights gained from these early in vitro studies are instrumental in guiding the drug discovery process and mitigating the risk of late-stage failures.

References

- 1. mdpi.com [mdpi.com]

- 2. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Glyoxalase-I Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the glyoxalase pathway enhances TRAIL efficacy in cancer cells by downregulating the expression of antiapoptotic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by active site directed covalent modification of human glyoxalase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent advances in the discovery and development of glyoxalase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 11. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]

- 12. Pharma / Bio Pharma | In vitro ADME [jrfglobal.com]

- 13. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]

- 14. Frontiers | The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions [frontiersin.org]

Technical Guide: Assessing the Binding Affinity of Glyoxalase I Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the binding affinity of inhibitors to Glyoxalase I (Glo1), a critical enzyme in cellular detoxification. For the purpose of this guide, we will refer to a representative competitive inhibitor, S-(p-bromobenzyl)glutathione (BBG), as a case study, while also presenting data for other known inhibitors.

Introduction to Glyoxalase I (Glo1)

Glyoxalase I (Glo1) is a key cytosolic enzyme in the glyoxalase system, which is the primary pathway for the detoxification of cytotoxic methylglyoxal (MG).[1] MG is a reactive dicarbonyl compound primarily generated as a byproduct of glycolysis.[2] The accumulation of MG can lead to the formation of advanced glycation end products (AGEs), which are implicated in various pathologies including diabetes, neurodegenerative diseases, and cancer.[3][4][5]

The glyoxalase system converts MG into the less reactive D-lactate in a two-step process. In the first and rate-limiting step, Glo1 catalyzes the isomerization of the hemithioacetal, formed spontaneously from MG and reduced glutathione (GSH), into S-D-lactoylglutathione.[1] Given its crucial role in preventing MG-induced cytotoxicity, Glo1 has emerged as a significant target for therapeutic intervention, particularly in oncology, as cancer cells often exhibit high glycolytic rates and are more susceptible to MG accumulation.[3][6] Inhibition of Glo1 is a promising strategy to increase endogenous MG to cytotoxic levels within cancer cells, thereby inducing apoptosis.[1]

Glyoxalase I Inhibitors and Binding Affinity

The potency of a Glo1 inhibitor is quantified by its binding affinity to the enzyme. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

-

IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7]

-

Ki: The dissociation constant of the enzyme-inhibitor complex, representing the intrinsic binding affinity of the inhibitor for the enzyme.[7]

A lower Ki or IC50 value indicates a more potent inhibitor. Various classes of Glo1 inhibitors have been developed, including glutathione-based and non-glutathione-based compounds.[8]

Quantitative Data on Glo1 Inhibitor Binding Affinity

The following table summarizes the binding affinities of several known Glo1 inhibitors. This data provides a comparative landscape for evaluating the potency of novel compounds.

| Inhibitor Name/Class | Standard Type | Standard Value | Organism/Enzyme Source | Reference |

| S-(p-bromobenzyl)glutathione (BBG) | Ki | 160 nM | Human Glo1 | [1][9] |

| S-p-Bromobenzylglutathione diethyl ester | IC50 | 4.8 µM | P. falciparum | [9] |

| S-(N-hydroxy-N-methylcarbamoyl)glutathione | Ki | 68 µM | Yeast Glo1 | [10] |

| SYN 25285236 (Tetrazole derivative) | IC50 | 48.18 µM | Human recombinant Glo1 | [11] |

| SYN 22881895 (Tetrazole derivative) | IC50 | 48.77 µM | Human recombinant Glo1 | [11] |

| Myricetin | IC50 | Not specified | Human recombinant Glo1 | [11] (Used as a positive control) |

| Novel Thiazolidinedione Salicylic Acid Analog | IC50 | 150 nM | Not specified | [12] |

| Ellagic Acid | IC50 | 0.71 mmol L⁻¹ | Not specified | [12] |

Experimental Protocols for Determining Binding Affinity

Accurate determination of IC50 and Ki values is fundamental for the characterization of Glo1 inhibitors. The primary method involves a spectrophotometric assay that monitors the Glo1-catalyzed formation of S-D-lactoylglutathione, which results in an increase in absorbance at 240 nm.

General Glo1 Activity Assay Workflow

The following diagram illustrates the general workflow for conducting a Glo1 activity assay to determine inhibitor potency.

References

- 1. Emerging Glycation-Based Therapeutics—Glyoxalase 1 Inducers and Glyoxalase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enhanced RAGE Expression and Excess Reactive-Oxygen Species Production Mediates Rho Kinase-Dependent Detrusor Overactivity After Methylglyoxal Exposure [frontiersin.org]

- 3. scbt.com [scbt.com]

- 4. The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. apexbt.com [apexbt.com]

- 7. courses.edx.org [courses.edx.org]

- 8. Computational fragment-based drug design of potential Glo-I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Unraveling Potential Glyoxalase-I Inhibitors Utilizing Structure-Based Drug Design Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structural Analysis of the Glyoxalase I Inhibitor 4 Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional analysis of the Glyoxalase I (GLO1) complex with a potent inhibitor, referred to as inhibitor 4 (compound 14). Glyoxalase I is a critical enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Its inhibition is a promising strategy for anticancer therapy, as tumor cells exhibit high glycolytic activity and are thus more susceptible to methylglyoxal accumulation.

Quantitative Data Summary

The following table summarizes the key quantitative data for Glyoxalase I inhibitor 4, providing a clear comparison of its potency.

| Inhibitor Name | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound (compound 14) | Glyoxalase I | 10 nM | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the study of Glyoxalase I inhibitors.

Enzyme Inhibition Assay

The inhibitory activity of compounds against Glyoxalase I is typically determined using a spectrophotometric assay.

-

Enzyme Preparation : Recombinant human Glyoxalase I is expressed and purified. The enzyme concentration is determined and reconstituted in a suitable buffer, such as sterile, deionized water, and stored at -70°C until use.[3]

-

Substrate Preparation : A substrate mixture is prepared containing freshly made 100 mM glutathione (GSH) and 100 mM methylglyoxal (MG) in an assay buffer (e.g., 0.5 M sodium phosphate dibasic and 0.5 M sodium phosphate monobasic).[3]

-

Inhibitor Preparation : The test compounds, including inhibitor 4, are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM.[3]

-

Assay Procedure : The assay is performed at 25°C. The formation of S-D-lactoylglutathione, the product of the Glyoxalase I catalyzed reaction, is monitored by the increase in absorbance at 240 nm.[4] The reaction mixture includes the enzyme, the substrate mixture, and varying concentrations of the inhibitor.

-

Data Analysis : The initial rate of the enzymatic reaction is calculated from the change in absorbance over time. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme kinetic models.[4]

X-ray Crystallography

Determining the three-dimensional structure of the Glyoxalase I-inhibitor complex provides invaluable insights into the binding mechanism.

-

Crystallization :

-

Protein Preparation : Recombinant human Glyoxalase I is expressed and purified to a high concentration (e.g., 12 mg/ml).[5]

-

Complex Formation : The purified enzyme is incubated with the inhibitor (e.g., inhibitor 4) at a concentration sufficient for binding (e.g., 1 mM).[5]

-

Crystal Growth : Crystals of the protein-inhibitor complex are grown using vapor diffusion methods, such as hanging or sitting drops. A common precipitant is PEG 2000 monomethyl ether in a buffer like MES at pH 5.8 with NaCl.[5]

-

-

Data Collection :

-

Crystal Mounting : Crystals are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray Diffraction : Diffraction data are collected at a synchrotron source.[6]

-

-

Structure Determination and Refinement :

Visualizations

Signaling Pathway: Glyoxalase I Catalytic Cycle and Inhibition

The following diagram illustrates the detoxification pathway catalyzed by the glyoxalase system and the point of intervention by inhibitors.

Experimental Workflow: Structural Analysis of GLO1-Inhibitor Complex

This diagram outlines the typical workflow for the structural and functional characterization of a Glyoxalase I inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. Novel glyoxalase-I inhibitors possessing a “zinc-binding feature” as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. embopress.org [embopress.org]

- 6. Crystallization and preliminary X-ray analysis of Leishmania major glyoxalase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for Glyoxalase I Inhibitor S-p-bromobenzylglutathione cyclopentyl diester (BBGC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-p-bromobenzylglutathione cyclopentyl diester (BBGC) is a cell-permeable prodrug and a potent inhibitor of Glyoxalase I (GLO1). GLO1 is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. Cancer cells, often characterized by elevated glycolysis, exhibit increased levels of MG, making them particularly vulnerable to GLO1 inhibition. By blocking GLO1, BBGC leads to the accumulation of intracellular MG, inducing cell stress, and ultimately triggering apoptosis.[1] These characteristics make BBGC a promising agent for cancer chemotherapy research, especially in tumors with high GLO1 expression.[2][3]

This document provides detailed protocols for the application of BBGC in cell culture, including methods for assessing its biological effects and a summary of its cytotoxic activity against various cancer cell lines.

Mechanism of Action

BBGC is a lipophilic diester that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases to release its active form, S-p-bromobenzylglutathione (BBG). BBG is a competitive inhibitor of GLO1. Inhibition of GLO1 leads to a rapid increase in the intracellular concentration of methylglyoxal. The accumulation of MG results in:

-

Induction of Apoptosis: MG is a potent inducer of the intrinsic apoptotic pathway.[1]

-

Activation of Stress-Activated Protein Kinases: Inhibition of GLO1 by BBGC has been shown to activate c-Jun NH(2)-terminal kinase 1 (JNK1) and p38 mitogen-activated protein kinase (MAPK), leading to caspase activation.[2]

-

Downregulation of Anti-Apoptotic Proteins: The increase in cellular stress leads to the downregulation of survival proteins such as Bcl-2.

Below is a diagram illustrating the proposed signaling pathway of BBGC-induced apoptosis.

Caption: Proposed signaling pathway of BBGC-induced apoptosis.

Quantitative Data Summary

The cytotoxic and growth inhibitory effects of BBGC have been evaluated across a range of human cancer cell lines. The following table summarizes the median growth inhibitory concentration (GC50) and median inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | GC50 (µM) | IC50 (µM) |

| HL-60 | Leukemia | 4.23[4] | 6.11 (DNA Synthesis)[4] |

| NCI-H522 | Lung Cancer | Sensitive (apoptosis induced)[2] | Not Reported |

| DMS114 | Lung Cancer | Sensitive (apoptosis induced)[2] | Not Reported |

| A549 | Lung Cancer | Resistant (no apoptosis)[2] | Not Reported |

| DU-145 | Prostate Cancer | Growth inhibited in xenografts[2] | Not Reported |

| SNB-19 | Glioblastoma | Most potent in NCI screen[1] | Not Reported |

| MEC-1 | Chronic Lymphocytic Leukemia | Progression suppressed[5] | Not Reported |

| Jurkat | T-cell Leukemia | Progression suppressed[5] | Not Reported |

| HeLa | Cervical Cancer | Viability and migration decreased[3] | Not Reported |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of BBGC on the viability of adherent cancer cells.

Materials:

-

BBGC (S-p-bromobenzylglutathione cyclopentyl diester)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of BBGC in complete medium. Remove the medium from the wells and add 100 µL of the BBGC dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve BBGC). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the BBGC concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by BBGC using flow cytometry.

Materials:

-

BBGC

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of BBGC for the desired time (e.g., 24-48 hours). Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Glyoxalase I Activity Assay

This spectrophotometric assay measures the activity of GLO1 in cell lysates.

Materials:

-

Cell lysate from treated and untreated cells

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.6)

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH) solution

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 240 nm

Procedure:

-

Substrate Preparation: Prepare a reaction mixture containing Assay Buffer, MG, and GSH. Pre-incubate this mixture at 37°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Reaction Initiation: Add a specific amount of cell lysate (protein) to the pre-incubated substrate mixture.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 240 nm over time (e.g., every 30 seconds for 5 minutes). This increase is due to the formation of S-D-lactoylglutathione.

-

Data Analysis: Calculate the rate of change in absorbance (ΔA240/min). Use the molar extinction coefficient of S-D-lactoylglutathione (2.86 mM⁻¹cm⁻¹) to calculate the enzyme activity (Units/mg protein). One unit of GLO1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the effects of BBGC in cell culture.

Caption: General experimental workflow for BBGC evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Selective activation of apoptosis program by S-p-bromobenzylglutathione cyclopentyl diester in glyoxalase I-overexpressing human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glyoxalase 1: Emerging biomarker and therapeutic target in cervical cancer progression | PLOS One [journals.plos.org]

- 4. Antitumour activity of S-p-bromobenzylglutathione cyclopentyl diester in vitro and in vivo. Inhibition of glyoxalase I and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glyoxalase 1 inhibitor BBGC suppresses the progression of chronic lymphocytic leukemia and promotes the efficacy of Palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Glyoxalase I Inhibitor in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of a potent Glyoxalase I (Glo1) inhibitor in cancer cell line research. The information presented herein is intended to guide researchers in investigating the anti-cancer effects of Glo1 inhibition, from assessing cellular viability to dissecting the underlying molecular mechanisms. While the user requested information on "Glyoxalase I inhibitor 4", the available scientific literature provides more extensive data on a well-characterized Glo1 inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (pBrBzGSH(Cp)2). The data and protocols presented are based on the effects of this representative potent Glo1 inhibitor.

Introduction to Glyoxalase I Inhibition in Cancer

The glyoxalase system, with its key enzyme Glyoxalase I (Glo1), is a critical detoxification pathway that protects cells from the cytotoxic effects of methylglyoxal (MG), a byproduct of glycolysis.[1] Cancer cells, often characterized by elevated metabolic rates and increased glycolysis (the Warburg effect), exhibit a corresponding increase in MG production. To counteract this, many cancer types upregulate the expression and activity of Glo1, making it a promising target for anti-cancer therapy.[1]

Inhibition of Glo1 leads to the accumulation of intracellular MG, which induces cellular damage and apoptosis.[1] This targeted approach offers a potential therapeutic window for selectively targeting cancer cells with high glycolytic activity.

Mechanism of Action

The primary mechanism of action of Glo1 inhibitors is the induction of apoptosis through the accumulation of cytotoxic MG.[1] This accumulation leads to a cascade of cellular events, including:

-

Induction of Apoptosis: Increased MG levels trigger programmed cell death. This is often mediated through the activation of stress-activated protein kinases (JNK, p38) and caspases.[2]

-

Cell Cycle Arrest: Glo1 inhibitors can cause cancer cells to arrest at different phases of the cell cycle, thereby inhibiting their proliferation.[2]

-

Modulation of Signaling Pathways: The inhibition of Glo1 and subsequent MG accumulation affects several key signaling pathways involved in cancer cell survival, proliferation, and migration. These include the MAPK (JNK, p38, ERK), NF-κB, and PI3K/Akt pathways.[2][3][4]

Below is a diagram illustrating the signaling pathway affected by Glo1 inhibition.

Caption: Signaling pathway affected by Glo1 inhibition.

Quantitative Data

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of the Glo1 inhibitor S-p-bromobenzylglutathione cyclopentyl diester (pBrBzGSH(Cp)2) in various cancer cell lines.

Table 1: IC50 Values of pBrBzGSH(Cp)2 in Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 14.6 | [5] |

| MDA-MB-231 | 19.5 | [5] |

| MDA-MB-468 | 11.7 | [5] |

Table 2: IC50 Values of pBrBzGSH(Cp)2 in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| LNCaP | 11.3 | [5] |

| DU 145 | 9.0 | [5] |

| 22Rv1 | 14.5 | [5] |

Table 3: IC50 Values of pBrBzGSH(Cp)2 in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| UWB1.289 | 12.7 | [5] |

| UWB1.289+BRCA1 | 29.2 | [5] |

Experimental Protocols

This section provides detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of the Glo1 inhibitor on the viability of cancer cells.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Glyoxalase I inhibitor stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of the Glyoxalase I inhibitor in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with the Glo1 inhibitor.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Glyoxalase I inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of the Glo1 inhibitor for the specified time.

-

Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of the Glo1 inhibitor on the cell cycle distribution of cancer cells.

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Glyoxalase I inhibitor

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the Glo1 inhibitor as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for analyzing the expression of proteins involved in signaling pathways affected by the Glo1 inhibitor.

Caption: General workflow for Western blotting.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-JNK, JNK, p-p38, p38, p-ERK, ERK, NF-κB, p-Akt, Akt, STAT1, Bax, Bcl-2, c-Myc, p53, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Conclusion

The inhibition of Glyoxalase I presents a promising strategy for targeting cancer cells, particularly those with a high glycolytic phenotype. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of Glo1 inhibitors in various cancer cell lines. By utilizing these methodologies, scientists can contribute to the growing body of knowledge on this important anti-cancer target and potentially aid in the development of novel cancer therapeutics.

References

- 1. karger.com [karger.com]

- 2. Glyoxalase 1 as a Therapeutic Target in Cancer and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of methylglyoxal and glyoxalase I inhibition on breast cancer cells proliferation, invasion, and apoptosis through modulation of MAPKs, MMP9, and Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Investigating the metabolic and biological effects of glyoxalase 1 inhibition and knockdown in cancer cell lines [morressier.com]

Application Notes and Protocols for Inducing Dicarbonyl Stress with Glyoxalase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glyoxalase system is a critical cellular defense mechanism against dicarbonyl stress, primarily by detoxifying reactive aldehydes like methylglyoxal (MG). Glyoxalase I (Glo1) is the rate-limiting enzyme in this pathway. Inhibition of Glo1 leads to the accumulation of MG, inducing dicarbonyl stress, which can trigger cellular apoptosis. This makes Glo1 inhibitors valuable tools for studying the biological effects of dicarbonyl stress and as potential therapeutic agents, particularly in oncology.

This document provides detailed application notes and protocols for utilizing a Glyoxalase I (Glo1) inhibitor to induce dicarbonyl stress in cellular models. While the focus is on a representative inhibitor, S-p-bromobenzylglutathione cyclopentyl diester (BBGD), the principles and methods described herein can be adapted for other Glo1 inhibitors, such as Glyoxalase I inhibitor 4 (compound 14).

Mechanism of Action

Glyoxalase I catalyzes the conversion of the hemithioacetal, formed spontaneously from methylglyoxal and glutathione (GSH), to S-D-lactoylglutathione.[1] By inhibiting Glo1, compounds like BBGD prevent the detoxification of MG, leading to its accumulation within the cell.[2][3] Elevated levels of MG result in the modification of proteins and DNA, leading to the formation of advanced glycation end products (AGEs).[3] This cascade of events, known as dicarbonyl stress, activates cellular stress responses, including the Unfolded Protein Response (UPR), and can ultimately lead to apoptosis.[2][3]

Data Presentation

The following tables summarize representative quantitative data obtained from studies using the Glo1 inhibitor BBGD. These tables are provided as a template for organizing experimental results.

Table 1: In Vitro Efficacy of a Representative Glo1 Inhibitor (BBGD)

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | Human Leukemia (HL-60) | 15 µM | [2] |

| Human Breast Cancer (MCF-7) | 25 µM | [2] | |

| Human Prostate Cancer (PC-3) | 30 µM | [2] | |

| Ki (Enzyme Inhibition) | Human Recombinant Glo1 | 0.16 µM | [2] |

Table 2: Cellular Effects of a Representative Glo1 Inhibitor (BBGD) in Human Leukemia (HL-60) Cells

| Parameter | Concentration | Time Point | Result | Reference |

| Methylglyoxal Level | 15 µM | 24 h | ~5-fold increase | [2] |

| Apoptosis | 15 µM | 48 h | ~40% apoptotic cells | [2] |

| Caspase-3 Activity | 15 µM | 48 h | ~3.5-fold increase | [2] |

| UPR Marker (CHOP) | 15 µM | 24 h | ~2.5-fold increase | [4] |

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of a Glo1 inhibitor.

Protocol 1: Determination of Glo1 Inhibitory Activity (IC50)

This protocol determines the concentration of the inhibitor required to reduce the enzymatic activity of Glo1 by 50%.

Materials:

-

Human recombinant Glo1 enzyme

-

Methylglyoxal (MG) solution

-

Reduced glutathione (GSH)

-

Phosphate buffer (100 mM, pH 6.6)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 240 nm

-

Glo1 Inhibitor stock solution (e.g., in DMSO)

Procedure:

-

Prepare a substrate master mix by combining MG (final concentration 2 mM) and GSH (final concentration 2 mM) in phosphate buffer. Incubate at 25°C for 15 minutes to allow for hemithioacetal formation.

-

Prepare serial dilutions of the Glo1 inhibitor in phosphate buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. For control wells (no inhibitor), add 20 µL of phosphate buffer.

-

Add 160 µL of the substrate master mix to each well.

-

Initiate the reaction by adding 20 µL of human recombinant Glo1 enzyme solution (final concentration ~10-20 mU/mL) to all wells.

-

Immediately measure the absorbance at 240 nm every 30 seconds for 10 minutes at 25°C. The increase in absorbance corresponds to the formation of S-D-lactoylglutathione.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance curve.

-

Plot the percentage of Glo1 inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the Glo1 inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

Glo1 Inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the Glo1 inhibitor in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

Protocol 3: Measurement of Intracellular Methylglyoxal

This protocol quantifies the accumulation of MG in cells following treatment with a Glo1 inhibitor.

Materials:

-

Cancer cell line of interest

-

Glo1 Inhibitor

-

Perchloric acid (PCA)

-

1,2-diaminobenzene (DAB) solution

-

High-performance liquid chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Seed cells in 6-well plates and treat with the Glo1 inhibitor at the desired concentration and time points.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells with a known volume of cold PCA.

-

Centrifuge the lysate to pellet the protein and collect the supernatant.

-

To the supernatant, add DAB solution to derivatize the MG. Incubate in the dark at room temperature.

-

Analyze the derivatized sample by HPLC with fluorescence detection (excitation at 335 nm, emission at 435 nm) to quantify the MG-DAB adduct.

-

Normalize the MG concentration to the total protein content of the cell lysate.

Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol detects and quantifies apoptosis in cells treated with the Glo1 inhibitor.

Materials:

-

Cancer cell line of interest

-

Glo1 Inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells and treat with the Glo1 inhibitor as described in Protocol 2.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Annexin binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Mandatory Visualization

Caption: Mechanism of dicarbonyl stress induction by this compound.

Caption: Workflow for evaluating the effects of this compound.

Caption: Signaling pathways from dicarbonyl stress to apoptosis.

References

Application Notes and Protocols for In Vivo Use of Glyoxalase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxalase I (GLO1) is a critical enzyme in the detoxification of methylglyoxal (MG), a cytotoxic byproduct of glycolysis. In many cancer cells, which exhibit high glycolytic rates, GLO1 is often overexpressed, allowing them to evade the toxic effects of elevated MG levels. Inhibition of GLO1 leads to the accumulation of MG, which can induce apoptosis and suppress tumor growth. This document provides detailed application notes and protocols for the experimental in vivo application of Glyoxalase I inhibitors, using the well-characterized inhibitor S-p-bromobenzylglutathione cyclopentyl diester (BBGD) as a representative model due to the limited availability of specific in vivo data for Glyoxalase I inhibitor 4 (also known as compound 14).

Data Presentation